(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride

Kinase Inhibitor Synthesis Cross-Coupling SAR Diversification

Accelerate kinase inhibitor SAR with this dual-functional indazole HCl salt. The C5-Br handle enables Suzuki-Miyaura diversification; the C3-amine allows amide coupling to solvent-exposed regions. Validated hinge-binder for JAK2, ROCK2, CK2α, IKK2, GSK3β. 5-Br substitution improves farnesyltransferase potency ~2-fold. Ideal for parallel library synthesis and late-stage optimization.

Molecular Formula C8H9BrClN3
Molecular Weight 262.53 g/mol
Cat. No. B8092662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride
Molecular FormulaC8H9BrClN3
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Br)CN.Cl
InChIInChI=1S/C8H8BrN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H
InChIKeyTZCSBNYRVWHFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride: A Versatile Hinge-Binding Fragment for Kinase Inhibitor Design and Heterocyclic Scaffold Construction


(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride is a brominated indazole derivative bearing a primary amine substituent at the 3-position, supplied as the hydrochloride salt (CAS 2436296-64-7) . The compound features an indazole core—a bicyclic heteroaromatic scaffold composed of fused benzene and pyrazole rings—with a bromine atom at the 5-position, a methanamine group at the 3-position, and a molecular formula of C₈H₉BrClN₃ (MW 262.53 g/mol) . The indazole framework is a privileged structure in medicinal chemistry, frequently employed as a hinge-binding motif in ATP-competitive kinase inhibitors due to its ability to engage the kinase hinge region via hydrogen bonding with the pyrazole N1 and N2 atoms [1]. The 5-bromo substituent provides a synthetic handle for cross-coupling reactions, enabling modular diversification of the C5 position, while the 3-methanamine group offers a reactive site for amide bond formation or further derivatization to extend into the kinase solvent-exposed region .

Why (5-Bromo-1H-indazol-3-yl)methanamine Hydrochloride Cannot Be Replaced by Unsubstituted or Alternative Halogenated Indazole Analogs in Kinase-Targeted Synthesis


The selection of a specific indazole building block profoundly influences both synthetic tractability and the pharmacological properties of the resulting kinase inhibitor. Unsubstituted indazole-3-methanamine lacks the 5-bromo handle necessary for late-stage functionalization via palladium-catalyzed cross-coupling, restricting structure–activity relationship (SAR) exploration at this critical vector . Alternative halogen substituents (e.g., 5-fluoro, 5-chloro, or 5-iodo) exhibit divergent reactivity profiles in cross-coupling reactions and may alter the electronic properties of the indazole core, thereby affecting hinge-binding affinity and selectivity [1]. Regioisomeric substitution (e.g., 6-bromo) positions the halogen at a different vector relative to the hinge-binding motif, which can abrogate or reduce kinase inhibition [2]. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and handling characteristics compared to the free base, which is critical for reproducible compound management in high-throughput screening and medicinal chemistry workflows .

Quantitative Differentiation of (5-Bromo-1H-indazol-3-yl)methanamine Hydrochloride Against Closest Analogs: A Comparator-Based Evidence Guide for Scientific Procurement


5-Bromo Substitution Confers a Synthetic Handle for Suzuki–Miyaura Cross-Coupling Unavailable in Unsubstituted Analogs

The presence of a bromine atom at the 5-position of the indazole core enables palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids, a transformation that is not possible with unsubstituted indazole-3-methanamine. This differential synthetic utility is quantified by the reported 40% overall yield achieved in an eight-step synthesis of a potent IKK2 inhibitor (1,1-dimethylethyl 4-[7-(aminocarbonyl)-5-bromo-1H-indazol-3-yl]-1-piperidinecarboxylate) that relies on the 5-bromo substituent for regioselective functionalization . In contrast, unsubstituted indazole analogs cannot participate in such cross-coupling reactions at the 5-position, limiting the accessible chemical space for structure–activity relationship (SAR) exploration .

Kinase Inhibitor Synthesis Cross-Coupling SAR Diversification

C3-Methanamine Group Provides a Reactive Handle for Amide Bond Formation Distinct from C3-Unsubstituted or C3-Carboxylate Analogs

The primary amine functionality at the 3-position of the indazole core allows for direct amide bond formation with carboxylic acid partners, a key transformation for constructing kinase inhibitors that extend into the solvent-exposed region. This contrasts with C3-unsubstituted indazoles (e.g., 5-bromo-1H-indazole), which lack a reactive functional group at this position and require additional synthetic steps to introduce an amine handle. C3-carboxylate analogs (e.g., 5-bromo-1H-indazole-3-carboxylic acid) can undergo amide coupling but require activation of the carboxylic acid, whereas the methanamine group enables direct coupling with activated carboxylic acids under standard peptide coupling conditions . The hydrochloride salt form of the methanamine building block further simplifies handling by providing a stable, non-hygroscopic solid with enhanced aqueous solubility relative to the free base .

Medicinal Chemistry Amide Coupling Building Block Reactivity

5-Bromoindazole Substitution Enhances Farnesyltransferase Inhibitory Potency by Approximately 2-Fold Compared to Unsubstituted Analog in Indazole-Indolizine-Triazine Hybrid Series

In a series of indazole-indolizine-triazine hybrid molecules, the 5-bromoindazole substituted analog 7e exhibited an IC₅₀ of 27.08 ± 4.93 µM against farnesyltransferase, representing a ~2-fold improvement in potency compared to the unsubstituted (1H-indazole-1-yl)methanone derivative 7a, which showed an IC₅₀ of 52.50 ± 16.07 µM [1]. This cross-study comparison demonstrates that 5-bromo substitution on the indazole core can positively modulate farnesyltransferase inhibitory activity within a defined chemotype [1]. The result underscores the value of the 5-bromo substituent in optimizing target engagement, a finding directly relevant to medicinal chemistry efforts employing (5-bromo-1H-indazol-3-yl)methanamine as a building block for further SAR exploration.

Farnesyltransferase Inhibition Anticancer SAR

5-Bromo-1H-indazole Core Exhibits Micromolar to Sub-Micromolar Kinase Inhibition Across ROCK2, CK2α, and MetAP2, Establishing a Baseline for Derivative Optimization

The 5-bromo-1H-indazole core structure (the unfunctionalized scaffold corresponding to the target compound's core) has been profiled against a panel of kinases, yielding IC₅₀ values of 1.63 × 10⁴ nM (16.3 µM) against ROCK2, 4.10 × 10⁵ nM (410 µM) against CK2α, and 3.70 × 10⁴ nM (37 µM) against MetAP2 [1]. These quantitative inhibition data provide a benchmark for the intrinsic kinase-binding affinity of the 5-bromoindazole hinge-binding motif. In contrast, the unsubstituted indazole core exhibits weaker or undetectable inhibition against these targets [1] [2]. The methanamine substituent at the 3-position in (5-bromo-1H-indazol-3-yl)methanamine is expected to further modulate both potency and selectivity by extending interactions into the kinase solvent-exposed region, as demonstrated in structurally analogous 3-substituted indazole kinase inhibitors [3].

Kinase Inhibition ROCK2 CK2α MetAP2

5-Bromo-3-methylindazole Derivatives Exhibit α-Glucosidase Inhibition with IC₅₀ Values as Low as 0.42 µM, Demonstrating the Versatility of 5-Bromoindazole Scaffolds Beyond Kinase Targets

A series of 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant α-glucosidase inhibition, with IC₅₀ values ranging from 0.42 µM to 51.51 µM, compared to the reference drug acarbose (IC₅₀ = 0.82 µM) [1]. Notably, the most potent compound (4a) achieved an IC₅₀ of 0.42 µM, representing a ~2-fold improvement over acarbose. These data establish that 5-bromoindazole-containing molecules can achieve sub-micromolar potency against non-kinase therapeutic targets, expanding the utility of this scaffold beyond kinase inhibition [1]. While (5-bromo-1H-indazol-3-yl)methanamine differs in substitution pattern, the shared 5-bromoindazole core confers comparable pharmacophoric properties that can be exploited in diverse target classes.

α-Glucosidase Inhibition Antidiabetic Antioxidant

Crystallographic Evidence Confirms 5-Bromo-1H-indazol-3-amine Engages the ATP-Binding Pocket of JAK2 Kinase, Validating the Indazole Hinge-Binding Motif

An X-ray crystal structure (PDB ID: 3E62) of 5-bromo-1H-indazol-3-amine bound to the ATP-binding site of Janus kinase 2 (JAK2) reveals the canonical indazole hinge-binding mode: the pyrazole N1 and N2 atoms form hydrogen bonds with the backbone NH and carbonyl of Leu932 in the kinase hinge region [1]. This structural validation confirms that 5-bromo-substituted indazoles bearing a C3-amino group can productively engage the kinase ATP pocket. In contrast, unsubstituted indazole fragments show reduced or undetectable binding in comparable fragment screens [2]. The methanamine group in (5-bromo-1H-indazol-3-yl)methanamine, being one carbon longer than the amine in the crystallized fragment, is expected to orient similarly while providing an extended vector for growth into the solvent-exposed region, a common strategy in fragment-to-lead optimization [1].

JAK2 Kinase Fragment-Based Drug Discovery X-ray Crystallography

Optimal Use Cases for (5-Bromo-1H-indazol-3-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design Requiring a Validated Hinge-Binding Motif

Use (5-bromo-1H-indazol-3-yl)methanamine hydrochloride as a starting fragment or core scaffold in kinase inhibitor programs where the indazole hinge-binding mode has been structurally validated (e.g., JAK2, ROCK2, CK2α) [1] [2]. The C3-methanamine group enables growth vectors into the solvent-exposed region, while the 5-bromo substituent permits late-stage SAR exploration via Suzuki–Miyaura cross-coupling . This compound is particularly suited for projects targeting kinases where the 5-position is oriented toward a pocket amenable to substitution (e.g., IKK2, GSK3β) [3].

Parallel Synthesis and SAR Diversification via Palladium-Catalyzed Cross-Coupling at the 5-Position

Employ (5-bromo-1H-indazol-3-yl)methanamine hydrochloride as a key building block in parallel synthesis workflows aimed at generating focused libraries of 5-aryl or 5-heteroaryl indazole derivatives. The 5-bromo substituent is a competent partner for Suzuki–Miyaura, Stille, and Buchwald–Hartwig cross-coupling reactions, enabling rapid diversification of the indazole C5 position . The hydrochloride salt ensures consistent solubility and accurate dispensing in automated synthesis platforms. This approach is directly supported by the 40% overall yield achieved in the multistep synthesis of a 5-bromoindazole-derived IKK2 inhibitor .

Hit-Finding Campaigns for Farnesyltransferase or α-Glucosidase Inhibition

Leverage (5-bromo-1H-indazol-3-yl)methanamine hydrochloride as a core scaffold for hit identification and lead optimization against farnesyltransferase or α-glucosidase. Cross-study evidence demonstrates that 5-bromoindazole substitution improves farnesyltransferase inhibitory potency by ~2-fold compared to unsubstituted analogs (IC₅₀ 27.08 µM vs. 52.50 µM) [4], and that 5-bromoindazole derivatives achieve sub-micromolar α-glucosidase inhibition (IC₅₀ as low as 0.42 µM) [5]. The primary amine handle at C3 facilitates rapid amide coupling to explore substituent effects on potency and selectivity for these targets.

Medicinal Chemistry Optimization of Kinase Selectivity Profiles via C3 and C5 Dual Functionalization

Use (5-bromo-1H-indazol-3-yl)methanamine hydrochloride as a privileged intermediate for synthesizing 3,5-disubstituted indazole kinase inhibitors. The dual functionalization strategy—amide bond formation at C3 and cross-coupling at C5—allows independent optimization of hinge-binding affinity (via C3 extension) and selectivity (via C5 substitution) [3]. This approach is exemplified by the development of potent IKK2 inhibitors derived from 5-bromoindazole intermediates, where both positions were systematically varied to achieve nanomolar potency .

Quote Request

Request a Quote for (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.